An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-2-mercaptobenzimidazole
An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Ethoxy-2-mercaptobenzimidazole, an organic compound of interest in pharmaceutical and industrial research. The document details its fundamental chemical and physical characteristics, provides standardized experimental protocols for their determination, and outlines a general workflow for the physicochemical characterization of a new chemical entity.
Core Physicochemical Data
5-Ethoxy-2-mercaptobenzimidazole, also known by its synonyms 5-Ethoxy-2-benzimidazolethiol and 5-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione, is a benzimidazole derivative with potential applications stemming from its antioxidant and chelating properties. Its unique structure, featuring an ethoxy group and a mercapto group on the benzimidazole core, contributes to its specific chemical reactivity and biological activity.[1] The compound is noted for its potential in the development of new therapeutic agents, particularly in addressing conditions related to oxidative stress.
The quantitative physicochemical properties of 5-Ethoxy-2-mercaptobenzimidazole are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 5-ethoxy-1,3-dihydrobenzimidazole-2-thione | [2] |
| CAS Number | 55489-15-1 | [1][2][3][4] |
| Chemical Formula | C₉H₁₀N₂OS | [1][2][4] |
| Molecular Weight | 194.25 g/mol | [4] |
| Appearance | Light yellow to yellow to orange crystalline powder | |
| Melting Point | 244 - 256 °C | [5][6] |
| Boiling Point (Predicted) | 321.5 ± 44.0 °C | [5] |
| Solubility | Soluble in organic solvents; water solubility may vary.[1] | - |
| pKa (Predicted) | 10.16 ± 0.30 | [5] |
| logP (XLogP3) | 2.93 | [6] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research and development. The following sections outline standard experimental protocols applicable to the characterization of 5-Ethoxy-2-mercaptobenzimidazole and similar organic compounds.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Capillary Method:
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Sample Preparation: A small amount of the finely powdered, dry compound is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[3]
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Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with high-boiling mineral oil) or a calibrated melting point apparatus with a heated metal block.[3]
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Heating and Observation: The heating bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[1]
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental to its application in drug delivery, formulation, and biological assays.
Qualitative Solubility Testing:
-
Solvent Selection: A range of solvents with varying polarities is used, typically starting with water, followed by 5% aqueous solutions of NaOH, NaHCO₃, and HCl, and finally a non-polar organic solvent like diethyl ether or hexane.[2]
-
Procedure: Approximately 25 mg of the compound is placed in a small test tube.[2] 0.75 mL of the selected solvent is added in portions, with vigorous shaking after each addition.[2]
-
Observation: The compound is classified as soluble if it completely dissolves. If it does not dissolve in water, its solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively. For instance, solubility in 5% NaOH suggests an acidic compound, while solubility in 5% HCl indicates a basic compound.[8]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like 5-Ethoxy-2-mercaptobenzimidazole with acidic and/or basic centers, the pKa value is critical for predicting its ionization state at different physiological pHs.
Capillary Electrophoresis (CE) Method for Benzimidazole Derivatives:
-
Instrumentation: A capillary electrophoresis system equipped with a UV detector is used.
-
Buffer Preparation: A series of background electrolytes (buffers) with different pH values and known ionic strengths are prepared.
-
Sample Preparation: A solution of 5-Ethoxy-2-mercaptobenzimidazole is prepared in a suitable solvent.
-
Electrophoresis: The electrophoretic mobility of the compound is measured at each pH by injecting the sample into the capillary filled with the corresponding buffer.
-
Data Analysis: The effective electrophoretic mobility is plotted against the pH of the buffer. The pKa value is then determined by fitting the data to a sigmoidal curve, where the pKa corresponds to the pH at the inflection point of the curve.[6] This method allows for the determination of thermodynamic pKa values by extrapolating the results to zero ionic strength.[6]
logP Determination
The logarithm of the partition coefficient (logP) between octanol and water is a key parameter for assessing the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method:
-
Principle: This method correlates the retention time of a compound on a non-polar stationary phase (like C18) with its known logP value.
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the literature logP values.
-
Sample Analysis: 5-Ethoxy-2-mercaptobenzimidazole is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards.
-
Calculation: The retention time of the compound is measured, and its log k' is calculated. The logP of the compound is then determined by interpolation from the calibration curve.[9] The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile. The retention factor (k') is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the dead time.[10]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity such as 5-Ethoxy-2-mercaptobenzimidazole.
Caption: Experimental workflow for the synthesis, purification, and physicochemical characterization.
References
- 1. byjus.com [byjus.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ws [chem.ws]
- 5. scribd.com [scribd.com]
- 6. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. agilent.com [agilent.com]
- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
